6-(Trifluoromethyl)morpholine-3-thione

Description

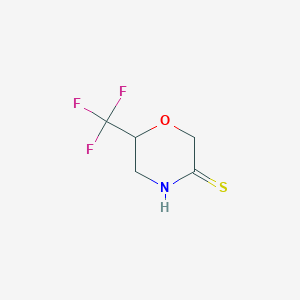

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6F3NOS |

|---|---|

Molecular Weight |

185.17 g/mol |

IUPAC Name |

6-(trifluoromethyl)morpholine-3-thione |

InChI |

InChI=1S/C5H6F3NOS/c6-5(7,8)3-1-9-4(11)2-10-3/h3H,1-2H2,(H,9,11) |

InChI Key |

GFBSYPWFNCWMHL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC(=S)N1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Trifluoromethyl Morpholine 3 Thione and Analogues

Strategies for Constructing the Morpholine-3-thione (B1612193) Ring System

The formation of the morpholine-3-thione ring is a critical step that can be achieved through several distinct synthetic strategies. These include direct cyclization methods that incorporate the thione functionality during the ring-forming step, convergent multi-component reactions, and the modification of an already existing morpholine (B109124) ring.

Direct cyclization methods aim to construct the heterocyclic ring with the thione group already in place or formed concurrently. One such strategy involves the reaction of 2-mercaptoethanol with an aziridine, followed by conversion to an intermediate like 2-(2-chloroethylthio)ethylamine hydrochloride, which is then cyclized with a base to form the thiomorpholine ring. nih.govchemrxiv.org Another approach starts from ethyl mercaptoacetate and aziridine to generate a thiomorpholin-3-one, which can be subsequently thionated. nih.govchemrxiv.org More complex, bridged bicyclic morpholinethiones have been prepared from cis-disubstituted tetrahydrofuran precursors, which are stereoselectively synthesized via the hydrogenation of corresponding furan derivatives, showcasing advanced cyclization techniques for related structures. researchgate.net

A plausible cyclization route toward a morpholine-3-thione could involve the reaction of an appropriate amino alcohol with a reagent containing a thiocarbonyl group. For instance, the condensation of an aminoethanethiol derivative with an α-haloacetyl halide could lead to the formation of the morpholine-3-thione ring in a single cyclization step. These methods often provide good control over the ring structure but may require multi-step preparations of the starting materials.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. beilstein-journals.orgtcichemicals.com This approach offers significant advantages in terms of atom economy, reduced reaction time, and simplified purification processes. beilstein-journals.org A series of substituted morpholine-2-thione derivatives has been synthesized via one-pot multicomponent reactions of nitromethane, carbon disulfide, and aziridine. iau.ir

For the synthesis of a 6-substituted morpholine-3-thione, a hypothetical MCR could involve the reaction of an amino alcohol, an aldehyde, and a sulfur-containing component like carbon disulfide. The reaction of in situ-generated 1-azadienes with carbon disulfide has been successfully used to create 3,6-dihydro-2H-1,3-thiazine-2-thiones, demonstrating a viable MCR pathway for related sulfur-containing heterocycles. mdpi.com Such a convergent approach could rapidly generate a library of substituted morpholine-3-thiones by varying the initial components.

Table 1: Representative Multi-component Reaction for Heterocycle Synthesis

| Reactant A | Reactant B | Reactant C | Catalyst/Solvent | Product Type |

|---|---|---|---|---|

| Aziridine | Nitromethane | Carbon Disulfide | Et3N / Solvent-free | Morpholine-2-thione iau.ir |

| Aldehyde | Primary Amine | Carbon Disulfide | Not specified | 1,3-Thiazine-2-thione mdpi.com |

| Amino alcohol | Aldehyde | Isocyanide | Not specified | Morpholine conjugate researchgate.net |

An alternative and often straightforward strategy involves the chemical modification of a pre-formed morpholine ring. This approach is particularly useful when the corresponding morpholin-3-one (B89469) precursor is readily accessible. The conversion of a lactam (amide within a ring) to a thiolactam (thione) is a well-established transformation in organic synthesis.

This conversion is typically achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P4S10). The morpholin-3-one precursor can be synthesized through various methods, including the cyclization of N-substituted aminoethoxyacetic acid derivatives. Once the morpholin-3-one is obtained, treatment with a thionating agent in an appropriate solvent like toluene or xylene at elevated temperatures yields the desired morpholine-3-thione. This method is advantageous due to its reliability and the commercial availability of many morpholine precursors.

Regioselective Introduction of the Trifluoromethyl Moiety

The introduction of the trifluoromethyl group onto the morpholine ring requires precise control of regioselectivity. This can be accomplished either by adding the CF3 group to a fully formed morpholine-3-thione ring or by using a starting material that already contains the CF3 group in the correct position.

Direct trifluoromethylation of a pre-formed morpholine-3-thione is a convergent approach to the final product. This typically involves the use of an electrophilic trifluoromethylating agent. Hypervalent iodine reagents, such as Togni's reagents, are highly effective for the trifluoromethylation of a wide range of substrates, including carbon- and sulfur-centered nucleophiles, under mild conditions. enamine.netbeilstein-journals.orgresearchgate.net Another class of effective reagents are the Umemoto reagents, which are sulfonium salts used for direct trifluoromethylation. rsc.org

For 6-(trifluoromethyl)morpholine-3-thione, the strategy would involve the deprotonation of the morpholine-3-thione at the C-6 position, adjacent to the oxygen atom, using a suitable base. The resulting carbanion or enolate would then act as a nucleophile, attacking the electrophilic "CF3+" source provided by the Togni or a similar reagent. nih.gov This reaction's success depends on the acidity of the C-6 proton and the stability of the intermediate anion. The reaction is often facilitated by a catalyst and proceeds under specific conditions to ensure high yield and regioselectivity. enamine.net

Table 2: Conditions for Electrophilic Trifluoromethylation

| CF3 Source | Substrate Type | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Togni Reagent II enamine.netwikipedia.org | C- and S-nucleophiles | Copper-catalyzed (for olefins) or base-mediated | High functional group compatibility enamine.net |

| Umemoto Reagents rsc.org | Arenes, Alkenes, Ketoesters | Photochemical or metal-catalyzed | Powerful electrophilic CF3 source |

| Sodium trifluoromethanesulfinate nih.gov | Heteroaromatics | tBuOOH / DMSO | Functions as a CF3 radical source |

A powerful alternative to direct trifluoromethylation is the use of trifluoromethylated building blocks in the synthesis of the heterocyclic ring. jelsciences.com This approach ensures that the CF3 group is precisely located from the outset, avoiding potential issues with regioselectivity in the final steps. Syntheses of 2- and 3-trifluoromethylmorpholines have been successfully developed starting from commercially available 2-(trifluoromethyl)oxirane. researchgate.netenamine.net

A synthetic route for this compound could commence with a trifluoromethyl-substituted amino alcohol, such as 1-amino-3,3,3-trifluoropropan-2-ol. This key intermediate could then be reacted with a suitable partner to complete the ring. For example, a Michael addition reaction with an α,β-unsaturated thioester followed by intramolecular cyclization could yield the target molecule. This strategy has been applied to the synthesis of trifluoromethyl-substituted pyridines and pyrroles, where a trifluoromethyl-containing precursor is used to construct the heterocyclic core. nih.govdigitellinc.com The availability and synthesis of these fluorinated building blocks are crucial for the viability of this approach. researchgate.netenamine.net

Photocatalytic and Transition-Metal Catalyzed Trifluoromethylation Approaches

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Photocatalytic and transition-metal-catalyzed methods have emerged as powerful tools for the direct trifluoromethylation of heterocyclic systems under mild conditions.

Visible-light photoredox catalysis offers an efficient pathway for the trifluoromethylation of morpholine derivatives. These reactions typically involve the generation of a trifluoromethyl radical from a suitable precursor, such as trifluoromethylsulfonyl chloride or other commercially available reagents, initiated by a photocatalyst upon light absorption. The highly reactive trifluoromethyl radical can then engage in addition reactions with appropriately functionalized morpholine precursors. For instance, a general approach could involve the photocatalytic addition of a CF3 radical to a morpholine derivative containing a suitable radical acceptor group, followed by cyclization and subsequent functional group manipulations to yield the desired this compound.

Recent advancements have highlighted the use of organic dyes and iridium-based complexes as effective photocatalysts for such transformations. The choice of solvent, light source, and trifluoromethylating agent are critical parameters that influence the reaction efficiency and selectivity. While direct photocatalytic C-H trifluoromethylation of a pre-formed morpholine-3-thione ring is conceivable, the innate reactivity of the substrate would dictate the regioselectivity of the reaction.

Transition-metal catalysis, particularly with copper or palladium complexes, provides another avenue for the introduction of the CF3 group. These methods often employ nucleophilic or electrophilic trifluoromethylating reagents in conjunction with a metal catalyst to facilitate cross-coupling reactions. A plausible synthetic route could involve the coupling of a trifluoromethyl source with a morpholine precursor bearing a leaving group, such as a halide or a triflate, at the desired position.

Advanced Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites that allow for a wide range of derivatization and functionalization reactions. These modifications are crucial for tuning the molecule's properties and for exploring its structure-activity relationship (SAR) in various applications.

N-Alkylation and N-Acylation Reactions of the Morpholine Nitrogen

The secondary amine nitrogen within the morpholine ring is a key site for functionalization through N-alkylation and N-acylation reactions. These modifications can introduce a variety of substituents, influencing the compound's polarity, solubility, and biological activity.

N-Alkylation: The nitrogen atom of the morpholine ring can be readily alkylated using a variety of alkylating agents in the presence of a base. wikipedia.org Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) and sulfates. The reaction typically proceeds via an SN2 mechanism, and the choice of base (e.g., potassium carbonate, triethylamine) and solvent is crucial for achieving high yields.

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | K2CO3 | Acetonitrile | 4-Methyl-6-(trifluoromethyl)morpholine-3-thione |

| Benzyl Bromide | Et3N | Dichloromethane | 4-Benzyl-6-(trifluoromethyl)morpholine-3-thione |

| Ethyl Bromoacetate | NaH | Tetrahydrofuran | Ethyl 2-(3-oxo-6-(trifluoromethyl)morpholin-4-yl)acetate |

N-Acylation: The morpholine nitrogen can also be acylated using acyl chlorides or anhydrides to introduce an acyl group. chemicalbook.com These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. N-acylation can be used to introduce a wide range of functional groups, including acetyl, benzoyl, and other substituted acyl moieties.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | 1-(3-Oxo-6-(trifluoromethyl)morpholin-4-yl)ethan-1-one |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | Phenyl(3-oxo-6-(trifluoromethyl)morpholin-4-yl)methanone |

| Trifluoroacetic Anhydride | Diisopropylethylamine | Dichloromethane | 2,2,2-Trifluoro-1-(3-oxo-6-(trifluoromethyl)morpholin-4-yl)ethan-1-one |

Substitution Reactions at Various Carbon Atoms of the Morpholine Ring

Modifications at the carbon atoms of the morpholine ring are more challenging but can provide access to a diverse range of analogues. The reactivity of the carbon atoms is influenced by the electron-withdrawing trifluoromethyl group and the thione functionality.

Substitution reactions at the C-2, C-5, and C-6 positions would likely require the introduction of a suitable leaving group or the activation of a C-H bond. For example, halogenation at the α-position to the thione group (C-2) could be achieved using reagents like N-bromosuccinimide (NBS), followed by nucleophilic substitution with various nucleophiles. The C-5 position could potentially be functionalized through deprotonation with a strong base followed by reaction with an electrophile, although the acidity of the C-H bond at this position would be a critical factor. Direct C-H functionalization methodologies, potentially guided by the existing functional groups, could also be explored for introducing substituents at these positions.

Modifications at the Thione Sulfur Atom (e.g., S-alkylation)

The thione sulfur atom is a soft nucleophile and can be readily alkylated with various electrophiles in a reaction known as S-alkylation. This modification converts the thione into a thioimidate, which can be a versatile intermediate for further transformations.

S-Alkylation: S-alkylation is typically achieved by treating the morpholine-3-thione with an alkyl halide in the presence of a base. researchgate.net The resulting thioimidate can then be subjected to a variety of reactions, such as nucleophilic substitution at the imine carbon, allowing for the introduction of diverse functionalities.

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | NaH | Tetrahydrofuran | 3-(Methylthio)-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-oxazine |

| Ethyl Bromoacetate | K2CO3 | Acetone | Ethyl 2-((6-(trifluoromethyl)-3,4-dihydro-2H-1,4-oxazin-3-ylidene)thio)acetate |

| Propargyl Bromide | Cs2CO3 | Acetonitrile | 3-((Prop-2-yn-1-yl)thio)-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-oxazine |

The S-alkylated products can also serve as precursors for the synthesis of other heterocyclic systems through cyclization reactions involving the newly introduced functionality.

Spectroscopic Characterization and Structural Elucidation of 6 Trifluoromethyl Morpholine 3 Thione Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignments

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, offering detailed insights into the molecular framework.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is utilized to identify the chemical environment of protons within a molecule. For a 6-(trifluoromethyl)morpholine-3-thione scaffold, the ¹H NMR spectrum would display distinct signals corresponding to the protons on the morpholine (B109124) ring. The protons on the carbon adjacent to the nitrogen (C-2) and the oxygen (C-5), as well as the proton on the carbon bearing the trifluoromethyl group (C-6), would each exhibit unique chemical shifts and coupling patterns.

The chemical shifts for protons in N-substituted morpholines typically appear in specific regions of the spectrum. researchgate.net The protons at C-2, being adjacent to both the nitrogen and the thione group, would likely be deshielded and appear downfield. The protons at C-5, adjacent to the oxygen, would also have a characteristic shift. The single proton at C-6, being directly attached to the carbon with the electron-withdrawing trifluoromethyl group, is expected to show a complex multiplet due to coupling with both the adjacent C-5 protons and the fluorine atoms of the CF3 group. The signals for the morpholine ring protons are expected to be complex due to diastereotopicity, leading to distinct signals and couplings for axial and equatorial protons in the preferred chair conformation. researchgate.net

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 (axial, equatorial) | 3.5 - 4.5 | m | Jgem, Jvic |

| H-5 (axial, equatorial) | 3.8 - 4.8 | m | Jgem, Jvic |

| H-6 | 4.0 - 5.0 | m (quartet of doublets) | JH-H, JH-F |

Note: This is a predictive table. Actual values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, a signal for the thiocarbonyl carbon (C=S) at C-3 would be expected in the highly deshielded region of the spectrum, typically around 180-200 ppm. The carbons of the morpholine ring (C-2, C-5, and C-6) would appear at distinct chemical shifts influenced by the adjacent heteroatoms (N, O) and the trifluoromethyl group. researchgate.netmdpi.com

The carbon of the trifluoromethyl group (CF3) would be identifiable by its characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹JC-F). nih.gov The carbon atom C-6, directly attached to the CF3 group, would also exhibit splitting, appearing as a quartet due to two-bond coupling (²JC-F). nih.gov

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C=S (C-3) | 180 - 200 | s |

| C-2 | 40 - 55 | s |

| C-5 | 65 - 80 | s |

| C-6 | 70 - 85 | q (²JC-F) |

Note: This is a predictive table. Actual values may vary.

¹⁹F NMR Spectroscopy for Detailed Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the three chemically equivalent fluorine atoms of the CF3 group would give rise to a single signal in the ¹⁹F NMR spectrum. thermofisher.com The chemical shift of this signal is characteristic of the trifluoromethyl group's electronic environment. colorado.edu Depending on the coupling with the proton at C-6, this signal might appear as a doublet. The large chemical shift range in ¹⁹F NMR minimizes the chance of signal overlap, making it a powerful diagnostic tool. thermofisher.com The chemical shifts are typically reported relative to a standard like CFCl₃ (0.00 ppm) or trifluoroacetic acid (-76.55 ppm). colorado.edu For many trifluoromethyl groups attached to an aliphatic carbon, the chemical shift is often observed in the range of -60 to -80 ppm. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between geminal protons on C-2 and C-5, and between vicinal protons (e.g., H-5 and H-6), helping to trace the connectivity within the morpholine ring. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. epfl.ch This technique would definitively link each proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6), greatly simplifying the assignment of the ¹³C spectrum. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. slideshare.net For a morpholine ring, NOESY can reveal through-space correlations between axial and equatorial protons, helping to establish the chair conformation and the relative orientation of substituents like the trifluoromethyl group. harvard.edu

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MSn) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. uthsc.edu For this compound (C₅H₆F₃NOS), HRMS would provide a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MSn or MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgunt.edu This process helps to elucidate the structure of the original molecule by identifying its constituent parts. nationalmaglab.org For protonated this compound, characteristic fragmentation pathways could include:

Loss of the trifluoromethyl group : A neutral loss of CF₃ (69 Da).

Ring cleavage : Fragmentation of the morpholine ring, leading to characteristic ions corresponding to different parts of the heterocyclic structure.

Loss of thiocarbonyl group : Elimination of the C=S group or related fragments.

By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed, and the structures of unknown derivatives can be proposed. unito.itwvu.edu

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification, Emphasizing C=S and CF₃ Signatures

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorption bands characteristic of the thione (C=S) and trifluoromethyl (CF₃) groups.

C=S Signature : The stretching vibration of the thiocarbonyl (C=S) group typically gives rise to an absorption band in the region of 1050-1250 cm⁻¹. This peak can sometimes be weak, but its presence is a key indicator of the thione functionality.

CF₃ Signatures : The trifluoromethyl group is characterized by very strong and distinct absorption bands due to C-F stretching vibrations. researchgate.net These typically appear in the region of 1100-1400 cm⁻¹. Often, multiple strong bands are observed corresponding to symmetric and asymmetric stretching modes, providing a clear and unmistakable signature for the CF₃ group. benthamopen.com

Other expected bands would include C-H stretching from the CH₂ groups (around 2850-3000 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-O stretching from the ether linkage in the morpholine ring (around 1070-1150 cm⁻¹).

Table 3: Expected Diagnostic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |

| C-F (in CF₃) | Asymmetric Stretch | ~1350 | Very Strong |

| C=S (thione) | Stretch | 1050 - 1250 | Medium-Weak |

| C-F (in CF₃) | Symmetric Stretch | ~1150 | Very Strong |

Note: This is a predictive table. Actual values may vary.

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformational Analysis

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in published literature. This technique would be essential for unambiguously determining its three-dimensional molecular structure in the solid state.

Such a study would provide precise data on:

Bond Lengths and Angles: Confirming the covalent framework of the molecule.

Ring Conformation: Elucidating the exact puckering of the morpholine-3-thione (B1612193) ring (e.g., chair, boat, or twist-boat conformation).

Position of the Trifluoromethyl Group: Determining whether the CF₃ group adopts an axial or equatorial position on the ring.

Intermolecular Interactions: Identifying and characterizing any hydrogen bonds, dipole-dipole interactions, or other non-covalent forces that dictate the crystal packing arrangement.

Without experimental crystallographic data, a definitive analysis of the solid-state conformation and crystal packing of this compound remains speculative and would rely on computational modeling.

Computational and Theoretical Investigations of 6 Trifluoromethyl Morpholine 3 Thione

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the fundamental characteristics of 6-(Trifluoromethyl)morpholine-3-thione. By solving the Kohn-Sham equations, DFT can accurately model the electron density and, from it, derive a wide range of molecular properties. mdpi.com

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process identifies the lowest energy arrangement of atoms, providing crucial information about bond lengths, bond angles, and dihedral angles. For the morpholine (B109124) ring, which typically adopts a chair conformation, DFT calculations can predict the preferred orientation of the trifluoromethyl group (axial or equatorial) and the thione moiety. researchgate.netrsc.org

Studies on similar morpholine-containing structures have shown that the chair conformer is significantly lower in energy than boat or twist-boat conformations. researchgate.net For this compound, it is anticipated that the chair conformation would also be the most stable. The conformational landscape can be explored by systematically rotating key bonds and calculating the corresponding energies, thus identifying all stable conformers and the energy barriers between them. This analysis is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. nih.gov

Table 1: Predicted Conformational Preferences of Substituted Morpholine Rings from DFT Studies

| Conformation | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair | Equatorial | 0 (most stable) | C-N-C-C ≈ ±60 |

| Chair | Axial | > 0 | C-N-C-C ≈ ±60 |

| Twist-Boat | - | Higher than chair | Variable |

This table presents generalized data based on computational studies of substituted morpholine rings.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to validate the computed structures. mdpi.com For this compound, key spectroscopic data that can be predicted include:

Infrared (IR) Spectra: By calculating the vibrational frequencies, an IR spectrum can be simulated. This allows for the assignment of specific vibrational modes to the corresponding functional groups, such as the C=S stretch of the thione, the C-F stretches of the trifluoromethyl group, and the C-O-C and C-N-C vibrations of the morpholine ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be calculated with good accuracy. nih.gov These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum, providing insights into the molecule's electronic structure and chromophores.

The correlation between predicted and experimental spectra serves as a robust validation of the computational model. uomphysics.net

DFT is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netnih.govmdpi.com For this compound, DFT can be employed to study its reactivity, for instance, in reactions involving the thione group. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. researchgate.net

The calculation of the energy barrier (activation energy) for a given reaction pathway provides a quantitative measure of the reaction's feasibility. For example, in a reaction involving nucleophilic attack at the thiocarbonyl carbon, DFT can be used to model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the subsequent steps, identifying the rate-determining step of the process. researchgate.net Studies on the reactivity of thioamides have shown that they are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov

Molecular Dynamics (MD) Simulations for Understanding Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectories of atoms and reveal the molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. mdpi.commdpi.com

For this compound, MD simulations can be used to:

Explore the conformational landscape in solution, showing how the morpholine ring puckers and how the trifluoromethyl group rotates. nih.gov

Study the stability of different conformers and the transitions between them.

Investigate the interactions between the molecule and solvent molecules, providing insights into its solubility and solvation thermodynamics.

Simulate the binding of the molecule to a protein active site, revealing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

MD simulations are particularly valuable for understanding how the dynamic nature of a molecule influences its properties and functions. youtube.com

Quantum Chemical Descriptors (e.g., HOMO/LUMO energies, Fukui functions) and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations provide a quantitative basis for predicting the reactivity of this compound. bamu.ac.in

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties. dergipark.org.trtandfonline.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net The spatial distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For molecules with trifluoromethyl groups, the strong electron-withdrawing nature of this group is expected to lower the LUMO energy, making the molecule a better electron acceptor. beilstein-journals.org

Fukui Functions: The Fukui function is a local reactivity descriptor that identifies the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. wikipedia.orgfaccts.de By analyzing the Fukui functions, one can pinpoint which atoms in this compound are most susceptible to a particular type of reaction. scm.comresearchgate.net

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Significance in Reactivity Prediction |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity. |

| Fukui Function (f+) | Change in electron density upon adding an electron | Predicts the most likely sites for nucleophilic attack. |

| Fukui Function (f-) | Change in electron density upon removing an electron | Predicts the most likely sites for electrophilic attack. |

In Silico Design and Virtual Screening Methodologies for Predicting Interactions

In silico design and virtual screening are computational techniques used to identify and optimize molecules with desired biological activities. nih.govwikipedia.orgnih.gov These methods are particularly useful in drug discovery for predicting how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. researchgate.netresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By scoring the different binding poses, molecular docking can estimate the binding affinity and identify the key interactions driving the binding. This can help in prioritizing compounds for experimental testing.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. tandfonline.com Such models can be used to screen large databases of compounds to find new molecules that fit the pharmacophore and are therefore likely to be active.

For this compound, these methodologies can be used to predict its potential biological targets and to guide the design of new derivatives with improved activity and selectivity. The trifluoromethyl group, for instance, is known to often enhance binding affinity and metabolic stability in drug candidates. mdpi.com

Reactivity and Reaction Pathways of 6 Trifluoromethyl Morpholine 3 Thione

Nucleophilic Reactivity at the Thione Carbon and its Derivatives

The thione group (C=S) in 6-(Trifluoromethyl)morpholine-3-thione is a primary site for nucleophilic attack. The carbon atom of the thione is electrophilic, a characteristic that is further enhanced by the electron-withdrawing trifluoromethyl (CF3) group elsewhere in the ring. Nucleophiles readily add to the thione carbon, leading to a variety of derivatives. This reactivity is analogous to that of carbonyl compounds but with distinct characteristics due to the properties of sulfur.

Common nucleophilic additions at the thione carbon include reactions with organometallic reagents, amines, and other soft nucleophiles. For instance, the reaction with primary amines can lead to the formation of corresponding imines or, under certain conditions, can be a step in the synthesis of more complex heterocyclic systems. The general mechanism involves the attack of the nucleophile on the electrophilic thione carbon, forming a tetrahedral intermediate which then proceeds to the final product.

The introduction of the trifluoromethyl group is a key strategy in medicinal chemistry to modulate molecular properties such as lipophilicity and metabolic stability. nih.gov The synthesis of trifluoromethylated heterocycles often involves the use of specialized trifluoromethyl building blocks or direct trifluoromethylation methods. nih.govrsc.org In the context of derivatives, nucleophilic trifluoromethylation reagents like (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3) can be used to introduce the CF3 group onto electrophilic substrates, a process that underscores the importance of nucleophilic pathways in the synthesis of such compounds. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Reactions at the Thione Carbon

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

|---|---|---|---|

| Primary Amine | R-NH2 | Imine or Thioaminal | Mild acid or base catalysis |

| Hydrazine | H2N-NH2 | Hydrazone | Typically in polar solvents like ethanol |

| Organolithium | R-Li | Tertiary Thiol | Aprotic solvent, low temperature |

| Grignard Reagent | R-MgBr | Tertiary Thiol | Ethereal solvents (e.g., THF, Et2O) |

Cycloaddition Reactions Involving the Thione Moiety or Unsaturated Bonds in the Morpholine (B109124) Ring

The thione moiety of this compound can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. The C=S double bond is known to undergo [2+3] cycloadditions with 1,3-dipoles such as nitrones and azides, leading to the formation of five-membered heterocyclic rings. bibliotekanauki.pl For example, reaction with a nitrone could yield a trifluoromethyl-substituted isoxazolidine (B1194047) derivative. bibliotekanauki.pl

The thione can also act as a dienophile in Diels-Alder or [4+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.orglibretexts.org The reactivity in these reactions is governed by frontier molecular orbital theory. The electron-withdrawing trifluoromethyl group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C=S bond, making it more reactive towards electron-rich dienes in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.comnih.gov

While the saturated morpholine ring itself is not reactive in cycloadditions, derivatives with unsaturated bonds could undergo such reactions. For instance, an N-alkenyl derivative could potentially participate as a dienophile.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Resulting Heterocycle |

|---|---|---|

| [2+3] Cycloaddition | Nitrone (R-CH=N+(O-)-R') | Thiazolidine derivative |

| [2+3] Cycloaddition | Organic Azide (R-N3) | Thiatriazoline derivative |

| [4+2] Diels-Alder | Conjugated Diene (e.g., Butadiene) | Thiacyclohexene derivative |

| Hetero-Diels-Alder | Electron-rich Alkene | Dithiin or Thiapyrane derivative |

Reactions Specific to the Trifluoromethyl Group (e.g., defluorination under specific conditions)

The trifluoromethyl (CF3) group is generally very stable due to the high strength of the carbon-fluorine bond. nih.gov However, under specific and often harsh conditions, it can undergo reactions such as defluorination.

Defluorination of trifluoromethyl groups can be achieved through various methods, including base-promoted elimination, reductive processes, or photolysis. researchgate.netresearchgate.net For example, treatment with a strong base can sometimes lead to the elimination of fluoride (B91410) to form a difluoroalkene intermediate. rsc.org The susceptibility of the CF3 group in this compound to defluorination would depend on the specific reagents and conditions employed. Protolytic defluorination in superacidic media has also been reported for trifluoromethyl-substituted arenes, proceeding through carbocationic intermediates. nih.gov Hydrolysis of trifluoromethyl groups to carboxylic acids can occur, particularly when the CF3 group is adjacent to a π-system or a group that can stabilize an intermediate, often under basic or acidic aqueous conditions. chemrxiv.org

Table 4: Conditions for Potential Defluorination

| Reaction Type | Reagents/Conditions | Potential Intermediate/Product |

|---|---|---|

| Base-promoted Elimination | Strong base (e.g., NaH, t-BuOK) | Difluoroalkene species |

| Reductive Defluorination | Reducing agents (e.g., LiAlH4) | Difluoromethyl (-CHF2) or Monofluoromethyl (-CH2F) group |

| Photolytic Defluorination | UV irradiation, often in the presence of sensitizers | Radical intermediates |

| Hydrolysis | Strong acid or base, aqueous media | Carboxylic acid (-COOH) |

Ring-Opening and Ring-Transformation Reactions of the Morpholine-3-thione (B1612193) Core

The morpholine-3-thione ring can undergo cleavage or rearrangement under certain reaction conditions. Ring-opening reactions can be initiated by nucleophilic attack, particularly if it leads to a stable acyclic intermediate. For instance, strong reducing agents like lithium aluminum hydride could potentially reduce the thione and cleave the C-O or C-N bonds of the morpholine ring.

Oxidative ring-opening of morpholine derivatives has been reported, often utilizing photocatalysis or strong oxidants to cleave C-C or C-N bonds. google.com Such reactions can transform the heterocyclic core into functionalized linear compounds.

Ring transformations, where one heterocyclic system is converted into another, are also plausible. These reactions often proceed through a sequence of ring-opening followed by recyclization. For example, reaction with certain binucleophiles could lead to the opening of the morpholine ring and subsequent formation of a new, different heterocyclic structure. The specific pathway would be highly dependent on the nature of the attacking reagent and the reaction conditions. The transformation of other heterocyclic systems, such as 1,2-dithiole-3-thiones, into different heterocycles through recyclization has been documented and provides a precedent for such reactivity. mdpi.com

Structure Activity Relationship Sar Studies of 6 Trifluoromethyl Morpholine 3 Thione Derivatives

Impact of Trifluoromethyl Group Position and Substitution on Molecular Interactions

The trifluoromethyl (-CF3) group is a pivotal substituent in drug design, largely owing to its unique electronic properties and steric profile. Its incorporation into the 6-position of the morpholine-3-thione (B1612193) core significantly impacts the molecule's physicochemical characteristics, which in turn governs its interactions with biological macromolecules.

The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, influencing ionization states and the potential for hydrogen bonding. This electronic effect can be crucial for establishing key interactions within a protein's active site. Furthermore, the -CF3 group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. This increased stability and lipophilicity are considered highly relevant in pharmaceutical chemistry.

The position of the trifluoromethyl group on a heterocyclic ring is critical. While in the parent compound it is at the 6-position, theoretical positional analysis suggests that shifting it to other locations on the morpholine (B109124) ring would drastically alter the molecule's steric and electronic landscape. For instance, a -CF3 group at the 2-position could have a more pronounced inductive effect on the ring's nitrogen atom, thereby modulating its basicity and interaction potential.

Substitutions on an adjacent aromatic ring, if present as a larger molecular scaffold, also play a role. The electronic properties of aromatic rings are significantly altered by trifluoromethyl substitution, which contributes to the efficacy of numerous drugs. The presence of a trifluoromethyl substituent can enhance potency through the formation of multipolar interactions with carbonyl groups in the target protein.

| Position of -CF3 Group | Predicted Impact on Basicity of Ring Nitrogen | Potential Effect on Molecular Interactions |

|---|---|---|

| 6-position | Moderate electron-withdrawing effect | Balanced lipophilicity and hydrogen bonding potential |

| 2-position | Stronger electron-withdrawing effect, reducing basicity | Altered hydrogen bond acceptor capability of the nitrogen |

| 5-position | Moderate electron-withdrawing effect | May influence interactions with adjacent hydrophobic pockets |

Effects of Morpholine Ring Substituents on Molecular Recognition and Binding Affinities

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to engage in specific molecular interactions. Modifications to the morpholine ring of 6-(Trifluoromethyl)morpholine-3-thione can profoundly affect its binding affinity and selectivity.

The nitrogen and oxygen atoms of the morpholine ring are key hydrogen bond acceptors. The introduction of substituents on the ring can modulate the accessibility and electronic nature of these heteroatoms. For example, alkyl substitutions at the 2, 3, or 5-positions can introduce steric hindrance, which may either enhance selectivity by favoring a specific binding conformation or decrease affinity by preventing optimal interaction with the target.

In many kinase inhibitors, the morpholine moiety is known to interact with the hinge region of the ATP-binding pocket, with the oxygen atom often forming a crucial hydrogen bond. Therefore, any substituent that alters the conformation of the morpholine ring could disrupt this key interaction. Conversely, the addition of functional groups that can form additional favorable interactions, such as hydroxyl or amino groups, could enhance binding affinity.

Structure-activity relationship studies on various morpholine-containing compounds have demonstrated that even subtle changes, like the introduction of a methyl group, can significantly impact biological activity. For instance, in a series of mTOR inhibitors, the inclusion of a morpholine ring was found to be critical for increasing water solubility and facilitating specific interactions within the ATP-binding pocket.

| Substituent | Position on Morpholine Ring | General Effect on Binding Affinity | Rationale |

|---|---|---|---|

| Methyl | 2-position | May increase or decrease | Depends on the steric tolerance of the binding site |

| Hydroxyl | 5-position | Potentially increases | Can form additional hydrogen bonds |

| Phenyl | N-4 position | Significantly alters | Introduces potential for pi-stacking and changes solubility |

Influence of Thione Functionality Modifications on Molecular Interaction Profiles

The thione (C=S) group at the 3-position is a distinguishing feature of the this compound scaffold. Modification of this functionality, particularly through bioisosteric replacement, can dramatically alter the compound's interaction profile.

The replacement of the thione with other groups, such as a methylene (-CH2-) or a substituted amine (-NR-), would lead to more drastic changes in the molecule's shape, polarity, and reactivity, likely resulting in a completely different biological activity profile. The choice of a bioisosteric replacement is context-dependent and relies on the specific interactions that are crucial for the desired biological effect.

Thionation of carbonyl groups is a known strategy to modulate the properties of a molecule. For instance, the replacement of a carbonyl oxygen with sulfur in some compounds has been shown to result in a bathochromic shift in their absorption spectra and can influence their photodynamic activity.

Stereochemical Considerations in Determining Molecular Interactions and Specificity

The this compound molecule possesses a chiral center at the 6-position. Consequently, it can exist as two enantiomers, (R)- and (S)-6-(Trifluoromethyl)morpholine-3-thione. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

The three-dimensional arrangement of the trifluoromethyl group and the morpholine ring relative to each other will dictate how the molecule fits into a chiral binding site of a biological target. One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may bind with lower affinity, be inactive, or even bind to a different target, potentially causing off-target effects.

Effective chiral recognition typically requires a minimum of a three-point interaction between the chiral molecule and the receptor. For this compound, these interaction points could involve hydrogen bonds with the morpholine's nitrogen or oxygen, hydrophobic interactions with the trifluoromethyl group, and interactions involving the thione functionality. The specific spatial orientation of these groups in each enantiomer will determine the feasibility and strength of these interactions. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the SAR studies of this compound class.

Integration of Computational Approaches in SAR (e.g., QSAR modeling, molecular docking insights into binding modes)

Computational methods are indispensable tools in modern drug discovery for elucidating SAR and guiding the design of more potent and selective compounds. For this compound derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights.

QSAR modeling can be employed to build mathematical models that correlate the structural features of a series of derivatives with their biological activities. By analyzing a dataset of compounds with varying substituents on the morpholine ring or modifications to the thione group, a QSAR model can identify the key physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) that are critical for activity. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking simulations can predict the preferred binding orientation of this compound and its analogs within the active site of a target protein. These simulations can reveal plausible binding modes and identify key amino acid residues involved in the molecular interactions. For example, docking studies could visualize how the trifluoromethyl group fits into a hydrophobic pocket, how the morpholine ring forms hydrogen bonds with the protein backbone, and how the thione group interacts with the surrounding residues. This information is invaluable for understanding the structural basis of activity and for designing modifications that can enhance binding affinity.

| Computational Method | Application to this compound Derivatives | Expected Insights |

|---|---|---|

| QSAR Modeling | Correlating structural descriptors with biological activity | Identification of key physicochemical properties for potency and selectivity |

| Molecular Docking | Predicting binding modes in a target's active site | Visualization of key molecular interactions and guidance for rational drug design |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex | Assessment of binding stability and conformational changes over time |

Advanced Applications in Chemical Synthesis Utilizing 6 Trifluoromethyl Morpholine 3 Thione

As a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The inherent chirality of 6-(trifluoromethyl)morpholine-3-thione, stemming from the stereocenter at the C6 position, makes it a promising candidate for use as a chiral auxiliary. Chiral auxiliaries are instrumental in asymmetric synthesis for controlling the stereochemical outcome of a reaction. The effectiveness of related heterocyclic systems, such as N-acylthiazolidinethiones, in directing stereoselective reactions provides a strong precedent. acs.org

In a manner analogous to chiral N-acylthiazolidinethiones, the nitrogen atom of this compound can be acylated with a pro-chiral substrate. The steric hindrance imposed by the trifluoromethyl group at the adjacent C6 position could effectively shield one face of the resulting enolate, directing the approach of an electrophile to the opposite face. This strategy is particularly relevant for diastereoselective aldol reactions, alkylations, and Michael additions. The thione group, with its strong metal-coordinating ability, can further enhance stereocontrol by forming rigid, chelated transition states with Lewis acids. acs.org

The table below illustrates the potential of related chiral thiocarbonyl compounds in asymmetric aldol reactions, suggesting a similar utility for N-acylated this compound.

| Catalyst/Auxiliary | Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) |

| MgBr₂·OEt₂ / N-propionylthiazolidinethione | Isobutyraldehyde | 19:1 | 93 |

| MgBr₂·OEt₂ / N-propionylthiazolidinethione | Benzaldehyde | >19:1 | 85 |

| MgBr₂·OEt₂ / N-propionylthiazolidinethione | Crotonaldehyde | 10:1 | 79 |

This data is based on the performance of chiral N-acylthiazolidinethiones in magnesium halide-catalyzed anti-aldol reactions and is presented to illustrate the potential of similar systems. acs.org

Furthermore, the sulfur and nitrogen atoms within the morpholine-3-thione (B1612193) core could serve as bidentate coordinating sites for transition metals, positioning the molecule as a precursor for novel chiral ligands. Such ligands are crucial for a wide range of enantioselective catalytic processes, including hydrogenations, cross-coupling reactions, and cycloadditions.

In the Development of Novel Organic Transformations and Methodologies

The unique arrangement of functional groups in this compound opens avenues for the development of new synthetic transformations. The thiocarbonyl group is a versatile functional handle, susceptible to a variety of chemical modifications. For instance, S-alkylation of the thione would generate a reactive thioiminium ether intermediate. This intermediate could then undergo nucleophilic attack or participate in cycloaddition reactions, providing a pathway to novel heterocyclic systems.

The presence of the trifluoromethyl group is expected to significantly influence the reactivity of the morpholine (B109124) ring. Its strong electron-withdrawing nature can increase the acidity of the proton at C5, facilitating deprotonation and subsequent functionalization at this position. This could enable a range of novel C-C and C-heteroatom bond-forming reactions adjacent to the trifluoromethyl group.

Moreover, the morpholine-3-thione scaffold could be employed in radical cascade reactions. The thione group can act as a radical acceptor, initiating a cyclization cascade that could lead to the formation of complex polycyclic structures. The trifluoromethyl group would likely play a key role in modulating the stability of radical intermediates and influencing the regioselectivity of the cyclization.

As a Versatile Building Block for the Construction of Complex Heterocyclic Systems

The morpholine ring is a privileged structure in medicinal chemistry, and functionalized morpholines are valuable building blocks for the synthesis of bioactive compounds. digitellinc.comnih.gov this compound is well-suited to serve as a versatile precursor for a variety of more complex heterocyclic systems.

The thione functionality can be readily converted into other functional groups. For example, treatment with an oxidizing agent could yield the corresponding morpholin-3-one (B89469). Alternatively, reaction with amines can lead to the formation of guanidine-type structures or be used to construct fused heterocyclic rings. The reaction of related thiones with hydrazonoyl chlorides to form triazolo-fused pyridopyrimidines illustrates the potential for such transformations. nih.gov

The inherent functionality of the morpholine ring itself provides further opportunities for elaboration. The secondary amine can be functionalized through N-alkylation or N-arylation, allowing for the introduction of diverse substituents. The trifluoromethyl group and the thione can then be carried through subsequent synthetic steps to impart their unique properties to the final target molecules. The table below outlines some potential synthetic routes from a morpholinyl thione precursor to more complex heterocyclic systems, based on established methodologies.

| Starting Material | Reagent(s) | Product Type |

| Morpholinyl thione | Hydrazonoyl chloride | Fused triazole system |

| Morpholinyl thione | 6-Aminothiouracil | Pyridopyrimidinone |

| Morpholinyl thione | Hydrazine hydrate | Hydrazone derivative |

This table is based on the reactivity of morpholinylchalcone-derived thiones and illustrates potential pathways for elaborating the this compound scaffold. nih.gov

Challenges and Future Research Directions

Development of More Efficient, Sustainable, and Green Synthetic Routes for 6-(Trifluoromethyl)morpholine-3-thione

Key challenges in the synthesis of trifluoromethylated heterocycles include the harsh conditions often required for trifluoromethylation and the difficulty in controlling regioselectivity. acs.orgnih.gov Future research should focus on developing novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. nih.gov This includes the use of safer solvents, minimizing energy consumption, and employing catalytic methods. One-pot or tandem reaction sequences, which reduce the need for intermediate purification steps, could significantly improve efficiency and sustainability. nih.gov For instance, developing a process from readily available starting materials that proceeds through a cascade cyclization could be a promising direction.

Recent advancements in continuous-flow synthesis offer a potential solution to some of these challenges, providing better control over reaction parameters and improving safety and scalability. acs.org The exploration of enzymatic or biocatalytic routes could also provide highly selective and sustainable methods for constructing the chiral morpholine (B109124) backbone.

| Biocatalysis/Enzymatic Synthesis | High stereoselectivity, mild reaction conditions. | Enzyme stability and availability, substrate scope limitations. |

Exploration of Novel Reactivity Patterns and Transformations involving the Thione and Trifluoromethyl Moieties

The thione (C=S) group and the trifluoromethyl (CF3) group are both highly versatile functional handles that can participate in a wide range of chemical transformations. A key future direction is the systematic exploration of the reactivity of these moieties within the this compound framework.

The thione group is known to undergo various reactions, including alkylation, oxidation, and cycloaddition, making it a valuable precursor for further functionalization. nih.govnih.gov Its reactivity can be harnessed to synthesize a diverse library of derivatives. For example, S-alkylation followed by elimination could introduce an exocyclic double bond, or desulfurization could yield the corresponding morpholin-3-one (B89469). The thione can also serve as a dienophile or dipolarophile in cycloaddition reactions, enabling the construction of more complex fused ring systems. nih.gov

The trifluoromethyl group significantly influences the electronic properties of the morpholine ring, and its reactivity is also of interest. pnas.org While generally stable, C-F bond activation under specific catalytic conditions could open pathways to novel derivatives. Understanding the interplay between the electron-withdrawing nature of the CF3 group and the reactivity of the adjacent thione and amine functionalities is crucial for predicting and controlling reaction outcomes.

Integration of Advanced Computational Methodologies for Predictive Design and Mechanistic Understanding

Computational chemistry offers powerful tools for accelerating research by providing insights into molecular properties, reaction mechanisms, and potential reactivity that can be difficult to obtain through experiments alone. nih.govinotiv.com The application of advanced computational methodologies represents a significant future research direction for this compound.

Molecular dynamics (MD) simulations can provide insights into the conformational preferences of the morpholine ring and its derivatives, which is crucial for understanding their interactions with biological targets. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with specific properties, aiding in the predictive design of new analogues with desired characteristics. nih.govresearchgate.net

Table 2: Potential Applications of Computational Methods

| Computational Method | Research Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Prediction of reactivity, reaction pathways, and spectroscopic data. mdpi.commontclair.edu |

| Molecular Dynamics (MD) | Analysis of conformational dynamics and intermolecular interactions. | Understanding of molecular flexibility and binding modes with target proteins. mdpi.com |

| QSAR Modeling | Correlation of chemical structure with biological activity or physical properties. | Predictive models for designing new compounds with enhanced properties. nih.gov |

| Virtual Screening | Identification of potential biological targets or lead compounds. | Prioritization of molecules for experimental testing. |

Design and Synthesis of Next-Generation Analogues for Specific Research Objectives and Targeted Molecular Probes

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, where it often enhances solubility and other pharmacokinetic properties. nih.govnih.govacs.org The incorporation of a trifluoromethyl group can further improve metabolic stability and binding affinity. mdpi.commdpi.com This combination makes this compound an attractive starting point for the design and synthesis of next-generation analogues for various applications.

Future research will likely focus on creating libraries of derivatives by modifying the core structure. This could involve:

N-functionalization: Introducing a variety of substituents on the nitrogen atom to modulate properties and explore structure-activity relationships (SAR).

Thione-to-Thiol Tautomerization and Derivatization: Utilizing the thione-thiol tautomerism to create S-linked analogues with diverse functionalities.

Scaffold Hopping and Hybridization: Incorporating fragments from other known bioactive molecules to create hybrid structures with potentially novel modes of action. mdpi.comnih.gov

A particularly exciting avenue is the development of targeted molecular probes. By attaching fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to the this compound scaffold, researchers can create tools to investigate biological processes, identify protein targets, and visualize molecular interactions within cells. The unique properties conferred by the trifluoromethyl group could be advantageous in developing highly specific and sensitive probes.

Q & A

Basic: How can researchers optimize the synthesis of 6-(trifluoromethyl)morpholine-3-thione while minimizing impurities?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions, such as stoichiometry, solvent selection, and temperature. For example:

- Use tetrahydrofuran (THF) as a solvent to enhance reaction homogeneity and reduce side reactions .

- Employ triethylamine (EtN) to neutralize acidic byproducts and improve yield .

- Monitor reaction progress via thin-layer chromatography (TLC) to identify optimal termination points .

- Purify crude products using column chromatography with gradient elution to separate trifluoromethyl derivatives from unreacted starting materials .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- X-ray crystallography for definitive structural confirmation, as demonstrated in phosphazene derivatives .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition patterns .

- Scanning electron microscopy (SEM) to evaluate crystallinity and morphology .

- Diffractometry (e.g., XRD) to analyze crystal lattice parameters and compare with computational models .

Basic: How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Use fluorine-specific probes (e.g., NMR) to track interactions between the trifluoromethyl group and enzyme active sites .

- Perform kinetic assays (e.g., Michaelis-Menten analysis) to quantify inhibition constants () under varying pH and temperature conditions .

- Compare results with non-fluorinated analogs to isolate the electronic effects of the trifluoromethyl group .

Advanced: What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?

Methodological Answer:

- Conduct density functional theory (DFT) calculations to map electron density distributions and identify reactive sites influenced by the trifluoromethyl group’s electronegativity .

- Use isotopic labeling (e.g., in thiocarbonyl groups) to trace bond cleavage/formation during reactions .

- Analyze kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Apply AI-driven synthesis planning tools to predict feasible reaction pathways and prioritize derivatives with optimal steric and electronic properties .

- Perform molecular docking simulations to screen derivatives against target proteins (e.g., kinases) and prioritize candidates with high binding affinities .

- Validate predictions using combinatorial libraries synthesized via parallel reaction screening .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for trifluoromethyl-containing compounds?

Methodological Answer:

- Cross-validate data using 2D NMR techniques (e.g., HSQC, HMBC) to resolve signal overlap caused by fluorine coupling .

- Compare experimental NMR shifts with computational predictions (e.g., GIAO method) to confirm assignments .

- Use variable-temperature NMR to study dynamic effects (e.g., rotamer interconversion) that may obscure spectral interpretations .

Advanced: What strategies improve the stability of this compound in aqueous media for biological assays?

Methodological Answer:

- Incorporate lyophilization to remove water and stabilize the compound in solid form .

- Use cyclodextrin encapsulation to shield the trifluoromethyl group from hydrolysis while maintaining bioavailability .

- Optimize pH buffers (e.g., phosphate-buffered saline at pH 7.4) to minimize acid/base degradation .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the morpholine-3-thione scaffold?

Methodological Answer:

- Synthesize scaffold-modified analogs (e.g., morpholine-2-thione, piperazine derivatives) and compare their bioactivity .

- Perform proteomics profiling to identify off-target interactions unique to the morpholine-3-thione core .

- Use cryo-electron microscopy (cryo-EM) to visualize scaffold-induced conformational changes in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.